molecular formula C6H6ClNO4 B139724 N-(Chloroacetoxy)succinimide CAS No. 27243-15-8

N-(Chloroacetoxy)succinimide

Cat. No. B139724
CAS RN: 27243-15-8
M. Wt: 191.57 g/mol
InChI Key: OWZGNRBFMASABS-UHFFFAOYSA-N
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Description

N-(Chloroacetoxy)succinimide is an organochlorine compound used in the preparation of organometallic complexes and other synthetic probes for the labeling of proteins . It acts as an electrophilic reagent for the synthesis of peptides and amines .


Synthesis Analysis

N-(Chloroacetoxy)succinimide can be synthesized through various methods. One such method involves the use of N-chlorosuccinimide (NCS) as a versatile reagent . NCS mediates or catalyzes many chemical reactions, including halocyclizations, formation of heterocyclic systems, formation of new carbon-carbon bonds, rearrangements, and functional group transformations .


Molecular Structure Analysis

The molecular formula of N-(Chloroacetoxy)succinimide is C6H6ClNO4 . Its molecular weight is 191.57 g/mol . The InChIKey of the compound is OWZGNRBFMASABS-UHFFFAOYSA-N .


Chemical Reactions Analysis

N-(Chloroacetoxy)succinimide is involved in various chemical reactions. For instance, it can be used as a source for chlorine in radical reactions and various electrophilic additions . It can also be used in the chlorination of thiols .


Physical And Chemical Properties Analysis

N-(Chloroacetoxy)succinimide has a molecular weight of 191.57 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 .

Scientific Research Applications

1. Agricultural Fungicide Research

N-(3,5-Dichlorophenyl)succinimide, a derivative of N-(Chloroacetoxy)succinimide, has been extensively studied as an experimental agricultural fungicide. It has been noted for its effectiveness in agricultural applications but also for its nephrotoxicity in animal models like Sprague-Dawley and Fischer 344 rats. Various structural modifications to the succinimide ring have been explored to reduce this nephrotoxic potential (Yang et al., 1985).

2. Chemical Catalysis

Research has shown that derivatives like Succinimide-N-sulfonic acid (SuSA), synthesized from the reaction of succinimide with chlorosulfonic acid, can efficiently catalyze the chemoselective trimethylsilylation of alcohols and phenols. This demonstrates its potential use as a mild and efficient catalyst in organic synthesis (Shirini & Khaligh, 2011).

3. Biological Activity in Medicinal Chemistry

Succinimide derivatives, related to N-(Chloroacetoxy)succinimide, have shown a wide range of medicinal properties. They have been identified as potential anticonvulsant, anti-inflammatory, antitumor, and antimicrobial agents, as well as 5-HT receptor ligands and enzyme inhibitors. This diversity highlights their significance in drug discovery and pharmacological practices (Zhao et al., 2020).

4. Role in Alzheimer’s Disease Management

Succinimides, including those related to N-(Chloroacetoxy)succinimide, have been synthesized and evaluated for their anticholinesterase and antioxidant potentials, which are critical in the management of Alzheimer’s disease. This research underlines the therapeutic potential of succinimides in neurodegenerative diseases (Sadiq et al., 2015).

5. Potential in Polymer Chemistry

Studies on N-(hydroxyphenyl) succinimides, related to N-(Chloroacetoxy)succinimide, have contributed to the understanding of polymer chemistry, particularly in the synthesis of polyimides. These compounds serve as models for more complex systems, offering insights into the reactivity and properties of polyimide materials (Caulfield et al., 1998).

Future Directions

While specific future directions for N-(Chloroacetoxy)succinimide were not found in the search results, the compound’s use in the preparation of organometallic complexes and other synthetic probes for the labeling of proteins suggests potential applications in biochemical research and drug development .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZGNRBFMASABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501641
Record name 1-[(Chloroacetyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Chloroacetoxy)succinimide

CAS RN

27243-15-8
Record name 1-[(Chloroacetyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
JD GLASS, M PELZIG… - International Journal of …, 1979 - Wiley Online Library
… N-Chloroacetoxysuccinimide (400mg in 5 ml CHCIJ) was added. The pH of the reaction … After 2 h another 100 mg of N-chloroacetoxysuccinimide was added and the reaction left for …
Number of citations: 8 onlinelibrary.wiley.com
AT Truong, K Hamada, Y Yamada, H Guo… - The FASEB …, 2020 - Wiley Online Library
The extracellular matrix (ECM) is comprised of a large network of proteins that are essential for tissue development and repair. A bioactive RGD‐containing peptide from laminin α1 …
Number of citations: 6 faseb.onlinelibrary.wiley.com
AA Golosov, AN Flyer, J Amin, C Babu… - Journal of medicinal …, 2021 - ACS Publications
Advances in the design of permeable peptides and in the synthesis of large arrays of macrocyclic peptides with diverse amino acids have evolved on parallel but independent tracks. …
Number of citations: 17 pubs.acs.org
Y Wu, MT Bertran, J Rowley, EDD Calder… - …, 2021 - Wiley Online Library
The major obstacle in applying peptides to intracellular targets is their low inherent cell permeability. Standard approaches to attach a fluorophore (e. g. FITC, TAMRA) can change the …
M Sunbul, A Jäschke - Proximity Labeling: Methods and Protocols, 2019 - Springer
It is of vital importance to visualize proteins in living cells noninvasively in order to elucidate their functions. Here, we describe a fast, efficient, and one-step covalent protein labeling …
Number of citations: 5 link.springer.com
A Fujisawa, T Tamura, Y Yasueda… - Journal of the …, 2018 - ACS Publications
The endoplasmic reticulum (ER) is an organelle that performs a variety of essential cellular functions via interactions with other organelles. Despite its important role, chemical tools for …
Number of citations: 35 pubs.acs.org
L Puppulin, D Kanayama, N Terasaka… - … Applied Materials & …, 2021 - ACS Publications
Fast and selective recognition of molecules at the nanometer scale without labeling is a much desired but still challenging goal to achieve. Here, we show the use of high-speed atomic …
Number of citations: 6 pubs.acs.org
K Patel, LJ Walport, JL Walshe, P Solomon, JKK Low… - Biorxiv, 2019 - biorxiv.org
Cyclic peptide display screening techniques can identify drug leads and biological probes with exceptional affinity and specificity. To date, however, the structural and functional …
Number of citations: 2 www.biorxiv.org
M Wiedmann, PK Dranchak, M Aitha, B Queme… - Journal of Biological …, 2021 - ASBMB
Catalysis of human phosphoglycerate mutase is dependent on a 2,3-bisphosphoglycerate cofactor (dPGM), whereas the nonhomologous isozyme in many parasitic species is cofactor …
Number of citations: 1 www.jbc.org
D Hazama, Y Yin, Y Murata, M Matsuda, T Okamoto… - Cell Chemical …, 2020 - cell.com
Medium-sized macrocyclic peptides are an alternative to small compounds and large biomolecules as a class of pharmaceutics. The CD47-SIRPα signaling axis functions as an innate …
Number of citations: 36 www.cell.com

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